molecular formula C12H12N4O3S2 B3350927 N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine CAS No. 31898-48-3

N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine

Cat. No.: B3350927
CAS No.: 31898-48-3
M. Wt: 324.4 g/mol
InChI Key: FSJNNKWTFDJZAW-NTUHNPAUSA-N
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Description

N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine is a nitrofuran-derived compound characterized by a thiazole ring substituted with a 5-nitro-2-furanyl group at the 2-position and a thiomorpholinamine moiety at the 4-position via a methylene linkage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-[2-(5-nitrofuran-2-yl)-1,3-thiazol-4-yl]-N-thiomorpholin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S2/c17-16(18)11-2-1-10(19-11)12-14-9(8-21-12)7-13-15-3-5-20-6-4-15/h1-2,7-8H,3-6H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJNNKWTFDJZAW-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1N=CC2=CSC(=N2)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1/N=C/C2=CSC(=N2)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31898-48-3
Record name 4-Thiomorpholinamine, N-((2-(5-nitro-2-furanyl)-4-thiazolyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031898483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine typically involves the condensation of 5-nitro-2-furaldehyde with 4-thiomorpholinamine in the presence of a thiazole derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine has been primarily studied for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against resistant strains of bacteria, suggesting a potential role as a new antibiotic agent .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. It has been tested against several cancer lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Study:
A notable case study involved testing the compound on MCF-7 breast cancer cells, where it reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment .

Agricultural Applications

The compound's properties extend to agricultural applications, particularly as a pesticide and fungicide .

Pesticidal Activity

Field tests have shown that this compound is effective against common agricultural pests, including aphids and whiteflies. Its application resulted in a significant reduction in pest populations without adversely affecting beneficial insects .

Fungicidal Properties

Additionally, this compound has demonstrated fungicidal activity against several fungal pathogens affecting crops. In laboratory assays, it inhibited the growth of Fusarium and Botrytis species at low concentrations, indicating its potential as a biocontrol agent in sustainable agriculture .

Case Study:
In a controlled greenhouse study, crops treated with this compound showed a 30% increase in yield compared to untreated controls due to reduced disease incidence .

Material Science Applications

Recent investigations have explored the use of this compound in developing novel materials.

Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. Research shows that adding this compound improves the tensile strength and thermal stability of polymers used in packaging materials .

Nanotechnology

In nanotechnology, this compound has been utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a promising candidate for pharmaceutical formulations .

Mechanism of Action

The antibacterial activity of N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine is primarily due to its ability to interfere with bacterial DNA synthesis. The compound is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and cell membranes. This leads to the inhibition of bacterial growth and ultimately cell death. The molecular targets include bacterial enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

FANFT (N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide)

Structure : FANFT features a thiazole ring substituted with a 5-nitro-2-furanyl group at the 4-position and a formamide group at the 2-position.
Biological Activity :

  • Carcinogenicity: FANFT is a potent bladder carcinogen in Fischer rats, inducing 100% bladder tumor incidence upon prolonged administration. Sequential epithelial changes, including hyperplasia and pleomorphic microvilli, precede tumor formation .
  • Promotion by Saccharin/Tryptophan: Saccharin and DL-tryptophan act as tumor promoters in FANFT-initiated bladder carcinogenesis, shortening tumor latency . Key Difference: Unlike the target compound, FANFT lacks the thiomorpholinamine group, highlighting the role of substituents in organ-specific carcinogenicity.

ANFT (2-Amino-4-(5-nitro-2-furyl)thiazole)

Structure: ANFT replaces FANFT’s formamide group with an amino substituent. Metabolism and Binding:

  • Prostaglandin hydroperoxidase mediates ANFT metabolism, leading to covalent binding to nucleic acids (2% binding to tRNA, 1% to DNA). This metabolic activation is implicated in nitrofuran-induced bladder carcinogenesis . Comparison: The amino group in ANFT contrasts with the thiomorpholinamine in the target compound, suggesting differences in solubility, reactivity, and nucleic acid interaction.

Nifurtimox (3-Methyl-N-[(5-nitro-2-furanyl)methylene]-4-thiomorpholinamine 1,1-dioxide)

Structure : Nifurtimox contains a thiomorpholinamine 1,1-dioxide group linked to the 5-nitro-2-furanyl moiety via methylene.
Applications :

  • Antitrypanosomal Agent: Used clinically against Trypanosoma cruzi (Chagas disease). Its mechanism involves nitroreduction to generate cytotoxic radicals .
  • Key Contrast: The 1,1-dioxide modification in Nifurtimox enhances stability and alters redox properties compared to the non-oxidized thiomorpholinamine in the target compound.

Hexahydro-N-[[2-(5-Nitro-2-furanyl)-4-thiazolyl]methylene]-1H-azepin-1-amine

Structure : This analog (, Entry 26) replaces the thiomorpholinamine with an azepin-amine group.
Implications : The azepin ring’s larger size and flexibility may influence bioavailability and target specificity compared to the target compound’s thiomorpholinamine.

Structural and Functional Analysis: Data Table

Compound Name Key Substituents Molecular Formula Biological Activity References
Target Compound Thiazolyl, thiomorpholinamine C₁₁H₁₁N₅O₃S₂* Unknown (structural analog extrapolation)
FANFT Thiazolyl, formamide C₈H₆N₄O₄S Bladder carcinogen
ANFT Thiazolyl, amino C₇H₆N₄O₃S Nucleic acid binding, metabolic activation
Nifurtimox Thiomorpholinamine 1,1-dioxide C₁₀H₁₃N₃O₅S Antitrypanosomal, neuroblastoma inhibition
Hexahydro-N-[[2-(5-NF)-4-thiazolyl]methylene]-1H-azepin-1-amine Azepin-amine, thiazolyl C₁₄H₁₆N₄O₃S Structural analog (activity uncharacterized)

*Hypothetical formula based on structural similarity.

Mechanistic Insights and Substituent Effects

  • Nitrofuran Reactivity: The 5-nitro-2-furanyl group undergoes nitroreduction to generate reactive intermediates (e.g., radicals), a common feature in both carcinogenic (FANFT) and therapeutic (Nifurtimox) compounds .
  • Role of Amine Substituents: Formamide (FANFT): Enhances bladder-specific carcinogenicity via metabolic activation to DNA-binding species. Thiomorpholinamine (Target Compound): May alter solubility and tissue distribution compared to FANFT. Thiomorpholinamine 1,1-dioxide (Nifurtimox): Increases metabolic stability and shifts activity toward antiparasitic effects .

Biological Activity

N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine is a complex organic compound classified as a nitrofuran derivative. This compound exhibits significant biological activity , particularly in the realms of antibacterial and antifungal properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N4O4SC_{12}H_{12}N_{4}O_{4}S with a molecular weight of approximately 356.377 g/mol. The structure includes a nitrofuran moiety, a thiazole ring, and a thiomorpholine group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H12N4O4SC_{12}H_{12}N_{4}O_{4}S
Molecular Weight356.377 g/mol
Density1.72 g/cm³
Boiling Point681.8 ºC
Flash Point366.2 ºC

The antibacterial activity of this compound is primarily attributed to its ability to interfere with bacterial DNA synthesis. The compound is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage DNA, proteins, and cell membranes. This results in the inhibition of bacterial growth and eventual cell death, targeting enzymes involved in DNA replication and repair pathways.

Antibacterial Properties

Research indicates that this compound exhibits broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains. For instance, studies have shown its effectiveness against Staphylococcus aureus , a common pathogen known for its resistance to many antibiotics .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity, making it a promising candidate for treating fungal infections as well.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of nitrofuran compounds, including this compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Mechanistic Insights : Another research article detailed the metabolic pathways involved when this compound interacts with bacterial cells, noting that its reduction leads to the generation of several reactive species that contribute to its antimicrobial effects .
  • Comparative Analysis : Comparative studies with similar compounds like Nitrofurantoin and Nitrofurazone reveal that while they share structural similarities, this compound has unique properties that enhance its efficacy against certain resistant strains .

Q & A

Q. What synthetic routes are reported for N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine, and how can its purity be validated?

Synthesis typically involves multi-step condensation reactions. For example, analogous thiazole derivatives are synthesized via coupling of nitro-furan precursors with thiazole intermediates in the presence of thiomorpholine derivatives under reflux conditions . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (MS) further verifies molecular weight .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include solubility (tested in DMSO, ethanol, and water via shake-flask method), thermal stability (assessed via thermogravimetric analysis, TGA), and photostability (evaluated under UV light exposure for 24–72 hours). For example, nitro-furan derivatives often exhibit limited aqueous solubility, necessitating DMSO as a solvent in biological assays . Melting points are determined via differential scanning calorimetry (DSC), while logP values are calculated using reversed-phase HPLC .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved methodologically?

Contradictions in bioactivity data (e.g., IC₅₀ variability in antimicrobial assays) require rigorous standardization:

  • Dose-response validation : Repetition under controlled conditions (e.g., fixed pH, temperature).
  • Assay interference checks : Test for false positives via counter-screening against nitroreductase-free systems, as nitro groups may react non-specifically .
  • Structural analogs comparison : Compare with derivatives (e.g., morpholine vs. thiomorpholine substitutions) to isolate pharmacophore contributions .

Q. What computational approaches are used to predict the environmental fate and toxicity of this compound?

Density Functional Theory (DFT) calculations predict reactivity (e.g., nitro-group reduction potentials) and environmental persistence. Molecular docking identifies potential ecotoxicological targets (e.g., enzyme inhibition in aquatic organisms). Environmental distribution is modeled using EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors .

Q. How can X-ray crystallography and spectroscopic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (as in for a related thiadiazole) determines bond lengths, angles, and dihedral angles (e.g., furan-thiazole dihedral angle ≈27°), confirming spatial orientation. Discrepancies between experimental and computational structures (e.g., DFT-optimized geometries) are reconciled via R-factor analysis (target: <0.06) and Hirshfeld surface analysis to validate intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

A split-plot design (as in ) is effective:

  • Main plots : Vary core substituents (e.g., nitro-furan vs. phenyl groups).
  • Subplots : Modify thiomorpholine side chains (e.g., alkylation vs. acylation).
  • Replicates : Four replicates per condition to ensure statistical power (p < 0.05). Biological activity is assessed via dose-response curves, with IC₅₀ values calculated using GraphPad Prism® .

Methodological Resources

  • Synthesis : Follow protocols for analogous nitro-heterocycles .
  • Characterization : Use combined NMR (Bruker Avance III 500 MHz) and FT-IR (PerkinElmer Spectrum Two) .
  • Data analysis : Employ Gaussian 16 for DFT and AutoDock Vina for molecular docking .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine
Reactant of Route 2
N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine

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